Comparative Cytotoxicity of 8,11,13-Abietatriene-7α,18-diol vs. Other Abietanes Against LOVO Colon Cancer Cells
The abietatriene derivative 8,11,13-abietatriene-7α,18-diol demonstrated significant cytotoxic activity against LOVO human colon cancer cells, with an IC50 value of 9.2 μg/mL. This compound was one of two compounds showing the most potent activity among 54 tested diterpenes, including other abietanes, labdanes, and pimaranes, in the same assay [1]. Notably, it was more potent than the comparator 7-oxocallitrisic acid, which showed an IC50 of 10.2 μg/mL against QGY-7703 tumor cells in the same study, and significantly more potent than manool (IC50 11.0 μg/mL against NO production) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 9.2 μg/mL (8,11,13-abietatriene-7α,18-diol) |
| Comparator Or Baseline | 7-oxocallitrisic acid: IC50 = 10.2 μg/mL (QGY-7703 cells); Manool: IC50 = 11.0 μg/mL (NO production) |
| Quantified Difference | ~9.8% more potent than 7-oxocallitrisic acid; ~16.4% more potent than manool against their respective targets |
| Conditions | In vitro cytotoxicity assay; LOVO human colon cancer cells |
Why This Matters
This data identifies a specific, hydroxylated abietatriene derivative as a potent lead for colon cancer research, justifying its procurement over other, less active abietane diterpenes.
- [1] Yang, X. W., et al. (2010). Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr. Bioorganic & Medicinal Chemistry, 18(2), 744-754. View Source
